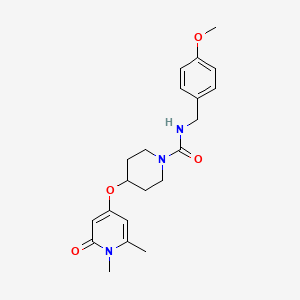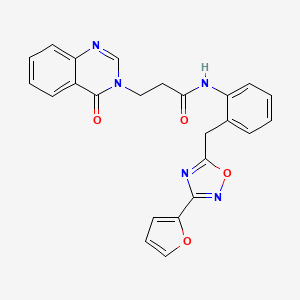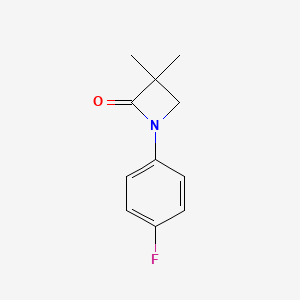![molecular formula C24H19BrN2O5 B2840127 3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005108-84-8](/img/structure/B2840127.png)
3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H19BrN2O5 and its molecular weight is 495.329. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
Compounds containing pyrrolo[3,4-c]pyrrole units have been explored for their photoluminescent properties. These materials are suitable for electronic applications due to their good solubility, processability into thin films, strong photoluminescence, and higher photochemical stability compared to saturated polymers with isolated units in the main chain (Beyerlein & Tieke, 2000).
Fungicidal Activity
Novel derivatives containing pyrrolidine-2,4-dione moiety have demonstrated visible fungicidal activity against various pathogens, showcasing their potential in agricultural applications (Guihua et al., 2014).
Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for their photophysical properties. These compounds show potential for novel organic optoelectronic materials and biological systems due to their increased water solubility (Zhang et al., 2014).
Electron Transport Layers in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells, significantly improving power conversion efficiency (Hu et al., 2015).
Antitumor Activity
Compounds have been identified with potent cytotoxic activity against various tumor cell lines, indicating their potential as therapeutic agents. Inhibition of key enzymes involved in nucleic acid metabolism was observed, with a focus on IMP dehydrogenase as a primary target (Barnes et al., 2001).
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5/c1-31-17-10-8-15(9-11-17)26-23(29)20-21(18-13-14(25)7-12-19(18)28)27(32-22(20)24(26)30)16-5-3-2-4-6-16/h2-13,20-22,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWPUMCHQMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)


![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)
